
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 2-nitrophenyl group at position 3. The 1,2,4-oxadiazole ring is characterized by two nitrogen atoms and one oxygen atom, which contribute to its stability and versatility in pharmaceutical and materials science applications . This compound’s structure allows for strong hydrogen bonding and electron delocalization, influencing its physicochemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Reduction: The major product would be 3-Methyl-5-(2-aminophenyl)-1,2,4-oxadiazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the oxadiazole can be obtained.
Scientific Research Applications
Chemical Synthesis and Building Block
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that lead to derivatives with enhanced properties. The compound can be synthesized through methods involving nitration and condensation reactions, making it a versatile intermediate in organic synthesis .
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit potent anticancer activities. For instance, studies have shown that certain oxadiazole derivatives induce apoptosis in cancer cells. In one study, modifications to the oxadiazole ring significantly improved the cytotoxicity against various cancer cell lines, including colon and breast cancer cells .
Table 1: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT-116 | 13.6 | |
Derivative A | MCF-7 | 0.11 | |
Derivative B | A375 | 0.76 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives show effectiveness against a range of bacterial strains and fungi. For example, studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against E. coli and Pseudomonas aeruginosa .
Pharmacological Applications
The pharmacological potential of this compound extends beyond anticancer and antimicrobial activities. It has been investigated for:
- Anti-inflammatory Effects: Some oxadiazole derivatives have shown promising anti-inflammatory properties comparable to established anti-inflammatory drugs like Indomethacin .
- Analgesic Activity: Certain compounds derived from oxadiazoles have been reported to possess analgesic effects similar to acetylsalicylic acid .
Agricultural Applications
Beyond medicinal uses, oxadiazoles are being explored in agricultural contexts as herbicides and insecticides. Their biological activity suggests potential for use in crop protection against pests and diseases .
Case Study: Anticancer Activity Evaluation
A study by Kucukoglu et al. synthesized a series of Schiff bases fused with the oxadiazole heterocycle and evaluated their activity against multiple cancer cell lines. The results indicated that several compounds exhibited higher potency than traditional chemotherapeutics like doxorubicin .
Case Study: Antimicrobial Screening
In another study focusing on the antimicrobial properties of oxadiazole derivatives, researchers found that specific substitutions on the oxadiazole ring enhanced activity against resistant bacterial strains . This suggests that structural modifications can lead to compounds with improved efficacy.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Structure : Differs in the nitro group position (para vs. ortho on the phenyl ring).
- Properties : The para-substituted derivative (CAS 1455-82-9) has a molecular weight of 205.17 (C₉H₇N₃O₃) and is reported to exhibit distinct electronic properties due to enhanced resonance stabilization .
- Applications : Such positional isomers are often studied for their varying biological activities and energetic performance .
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole
- Structure : Replaces the 2-nitrophenyl group with a trichloromethyl group (CAS 1195-25-1).
- Reactivity : Acts as an electrophile in nucleophilic substitution reactions, forming intermediates like 5-(dichloromethyl)-3-methyl-1,2,4-oxadiazole (67–91% yield) when reacted with diethyl phosphonate .
- Safety : Classified as hazardous due to its reactive trichloromethyl group, requiring strict handling protocols .
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Structure : Incorporates a phenylethyl group at position 5 (MW: 295.3, logP: 4.7).
- Lipophilicity : Higher logP compared to the 2-nitrophenyl analogue, suggesting improved membrane permeability in pharmacological contexts .
Pharmacologically Active Analogues
Prodolol (3-Methyl-5-[2-(3-tert-butylamino-2-hydroxypropoxy)phenoxymethyl]-1,2,4-oxadiazole)
- Activity: Exhibits dual β- and α-adrenoceptor blocking properties, surpassing propranolol in potency .
- Mechanism : The oxadiazole ring enhances metabolic stability and receptor interaction via hydrogen bonding .
Antifungal 1,2,4-Oxadiazole-Triazole Hybrids
- Example : 3-Methyl-5-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole (8a) shows antifungal activity (69% yield, NMR-validated structure) .
Energetic Material Analogues
LLM-191 (3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole)
- Detonation Performance : Detonation velocity (D): 9053 m/s; Pressure (P): 37.4 GPa .
- Thermal Stability : Decomposes at 117°C, limiting practical use .
- Contrast : The 2-nitrophenyl group in the target compound likely reduces detonation performance but improves thermal stability due to steric hindrance and resonance effects .
Bis(1,2,4-oxadiazole)bis(methylene) Dinitrate (BODN)
- Application : Melt-cast explosive with balanced energy and safety .
- Structural Difference : BODN’s bridged methylene groups enhance oxygen balance, whereas the nitro group in the target compound may prioritize stability over energy density .
Data Tables
Table 1. Key Physicochemical Properties of Selected Analogues
Compound Name | Molecular Formula | Molecular Weight | logP | Melting Point (°C) | Key Application |
---|---|---|---|---|---|
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | C₉H₇N₃O₃ | ~205.17* | ~2.1† | Not reported | Pharmaceutical intermediate |
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | C₉H₇N₃O₃ | 205.17 | 1.8‡ | Not reported | Energetic materials |
Prodolol | C₁₇H₂₄N₄O₄ | 348.40 | 2.5 | Not reported | β-Adrenoceptor blocker |
LLM-191 | C₆N₈O₈ | 344.12 | -0.5 | 52 (m.p.) | High explosive |
*Estimated based on analogue data ; †Predicted using fragment-based methods; ‡Experimental value .
Biological Activity
3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antiparasitic, and antimicrobial properties, while presenting relevant data and findings from various studies.
Chemical Structure and Properties
The compound this compound features a methyl group and a nitro group attached to the oxadiazole ring. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. For instance:
- Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations revealed IC50 values indicating effective inhibition of cell proliferation. For example, derivatives similar to this compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer lines such as HeLa and A375 .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.65 |
HeLa | 2.41 |
A375 | 1.22 |
- Mechanisms of Action : The compound is believed to induce apoptosis in cancer cells through various mechanisms including inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .
Antiparasitic Activity
The antiparasitic properties of oxadiazoles are particularly relevant in the context of diseases such as leishmaniasis and Chagas disease:
- In Vitro Efficacy : Studies have demonstrated that similar oxadiazole derivatives exhibit potent activity against Trypanosoma cruzi and Leishmania amazonensis, with EC50 values suggesting effective inhibition at low concentrations .
Parasite | EC50 Value (µM) |
---|---|
Trypanosoma cruzi | 2.9 |
Leishmania amazonensis | 5.7 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Bacteriostatic Effects : Compounds within this class have shown promising antibacterial activity against various strains including Mycobacterium tuberculosis. For instance, specific derivatives demonstrated MIC values comparable to established antibiotics .
Bacterial Strain | MIC Value (µg/mL) |
---|---|
Mycobacterium tuberculosis | 62.5 |
Staphylococcus aureus | <312 |
Case Studies
Several case studies have provided insights into the efficacy of oxadiazole derivatives:
- Combination Therapies : Research indicates that combining oxadiazole derivatives with conventional chemotherapeutics can enhance efficacy and reduce resistance in cancer treatments . This has been particularly noted in drug-resistant leukemia cell lines where oxadiazoles reversed multidrug resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of amidoximes with acyl chlorides or esters. For example, reacting 2-nitrophenyl-substituted amidoximes with acetyl chloride in pyridine under reflux (60–80°C) achieves cyclization to form the oxadiazole ring . details an alternative route using potassium ethylnitrosolate and aryl halides, yielding 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole derivatives via O-alkylation followed by oxidation . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amidoxime to acylating agent) and solvent polarity (e.g., acetonitrile or DMF) enhances yields (70–90%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : The methyl group at position 3 appears as a singlet at δ ~2.5 ppm, while the nitrophenyl protons show distinct splitting patterns (e.g., meta-substituted nitro groups induce deshielding at δ ~8.0–8.5 ppm) .
- IR Spectroscopy : Confirm the oxadiazole ring via C=N stretches at 1600–1650 cm⁻¹ and NO₂ asymmetric stretching at 1520 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 255.23 for C₁₃H₉N₃O₃) and fragmentation patterns validate the structure .
Q. How does the nitrophenyl substituent influence electronic properties and reactivity?
- The electron-withdrawing nitro group at the phenyl ring enhances electrophilicity at the oxadiazole core, facilitating nucleophilic substitution or coordination with metal catalysts. This substituent also stabilizes the aromatic system, reducing susceptibility to oxidative degradation . Computational studies (e.g., using Gaussian 03) reveal a dipole moment of ~4.5 D, critical for intermolecular interactions in supramolecular assemblies .
Advanced Research Questions
Q. How can computational tools like Multiwfn or Gaussian 03 elucidate the compound’s charge distribution and reactivity?
- Methodology :
- Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. The nitrophenyl group exhibits a positive ESP (~+30 kcal/mol), while the oxadiazole ring shows negative ESP (~−20 kcal/mol) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV), correlating with experimental UV-Vis absorption maxima at 290–310 nm .
Q. What strategies optimize bioactivity in 1,2,4-oxadiazole derivatives for antimicrobial or anticancer applications?
- Structure-Activity Relationship (SAR) :
- Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to enhance membrane permeability, as seen in analogues with MIC values of 2–8 µg/mL against S. aureus .
- Replace the methyl group with trifluoromethyl (-CF₃) to improve metabolic stability, as demonstrated in anti-Alzheimer agents targeting GSK-3β .
- Experimental Design : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) with IC₅₀ values <10 µM indicating potency. Parallel molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like COX-2 .
Q. Can this compound serve as a precursor for high-energy materials?
- Methodology : Functionalize the oxadiazole with nitro or amino groups to enhance energy density. For example, coupling with 1,2,5-oxadiazole moieties yields salts with detonation velocities >9000 m/s, surpassing RDX. Thermal stability (decomposition >200°C) is confirmed via DSC, while impact sensitivity (14 J) is tested via BAM standards .
Q. How do solvent and catalyst choices affect regioselectivity in derivatization reactions?
- Case Study :
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids in THF/H₂O (3:1) at 80°C selectively substitutes the 5-position, yielding this compound-aryl hybrids .
- Acid-Mediated Reactions : Trifluoroacetic acid in CH₃CN promotes cleavage of the oxadiazole ring, forming nitriles and amides, which requires careful pH control (pH 4–6) to avoid degradation .
Properties
IUPAC Name |
3-methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-4-2-3-5-8(7)12(13)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACPJRXFXXTED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264213 | |
Record name | 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-46-4 | |
Record name | 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76629-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(2-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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